molecular formula C12H11N3O3 B11313502 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide CAS No. 4113-87-5

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide

Cat. No.: B11313502
CAS No.: 4113-87-5
M. Wt: 245.23 g/mol
InChI Key: AUZDDNUSMURAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide is a compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide can be achieved through the Biginelli reaction, a well-known multicomponent reaction. This reaction involves the acid-catalyzed one-pot condensation of an aldehyde, a β-ketoester, and urea. The reaction is typically carried out under refluxing ethanol .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyrimidinones can be optimized using various catalysts and reaction conditions. For example, the use of hafnium triflate (Hf(OTf)4) as a catalyst under solvent-free conditions has been shown to significantly enhance the reaction rate and yield . Additionally, task-specific ionic liquids (TSILs) have been explored as environmentally friendly catalysts for the Biginelli reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor antagonist, or ion channel blocker, depending on its structure and the biological system it interacts with . The exact molecular targets and pathways involved vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-n-phenylacetamide stands out due to its specific substitution pattern and the unique combination of biological activities it exhibits

Properties

CAS No.

4113-87-5

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C12H11N3O3/c16-10-6-7-15(12(18)14-10)8-11(17)13-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,17)(H,14,16,18)

InChI Key

AUZDDNUSMURAFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.